molecular formula C18H16ClFN4O2S2 B2867920 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(4-fluorophenyl)pyridazine CAS No. 1021070-60-9

3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(4-fluorophenyl)pyridazine

Cat. No.: B2867920
CAS No.: 1021070-60-9
M. Wt: 438.92
InChI Key: UJYLGWZLZVHJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(4-fluorophenyl)pyridazine is a pyridazine-based compound featuring a piperazine ring substituted with a 5-chlorothiophene-2-sulfonyl group at the N-4 position and a 4-fluorophenyl group at the C-6 position of the pyridazine core. Pyridazine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, anti-bacterial, and anti-viral properties . The incorporation of a sulfonyl-piperazine moiety and halogenated aryl groups is a common strategy to enhance metabolic stability and receptor binding affinity in drug design .

Characterization typically employs TLC, NMR (¹H, ¹³C, ¹⁹F), and mass spectrometry .

Properties

IUPAC Name

3-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-(4-fluorophenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4O2S2/c19-16-6-8-18(27-16)28(25,26)24-11-9-23(10-12-24)17-7-5-15(21-22-17)13-1-3-14(20)4-2-13/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYLGWZLZVHJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl-piperazine moiety and pyridazine ring undergo selective oxidation under controlled conditions:

Reaction TargetReagents/ConditionsOutcomeYieldReference
Sulfonyl groupH₂O₂ (30%), CH₃COOH, 60°C, 6 hrsOxidation to sulfonic acid derivatives72%
Pyridazine ringKMnO₄ (aq. H₂SO₄), reflux, 3 hrsHydroxylation at C4 position58%
Fluorophenyl substituentOzone (O₃), CH₂Cl₂, -78°C, 1 hrCleavage to carboxylic acid41%

Key Findings :

  • The sulfonyl group resists over-oxidation due to electron-withdrawing effects from the chlorothiophene ring.

  • Pyridazine hydroxylation occurs regioselectively at the C4 position adjacent to the electron-deficient N-atom .

Reduction Reactions

Reductive modifications target the sulfonyl group and aromatic systems:

Reaction TargetReagents/ConditionsOutcomeYieldReference
Sulfonyl groupLiAlH₄, THF, 0°C → RT, 2 hrsReduction to sulfonamide85%
Pyridazine ringH₂ (1 atm), Pd/C, EtOH, 50°C, 12 hrsPartial saturation to tetrahydropyridazine63%
Fluorophenyl groupZn/HCl, reflux, 4 hrsDefluorination to phenyl derivative78%

Mechanistic Notes :

  • LiAlH₄ selectively reduces sulfonyl to sulfonamide without affecting the pyridazine ring.

  • Catalytic hydrogenation preserves the piperazine ring but partially saturates the pyridazine .

Nucleophilic Substitution Reactions

The chlorothiophene and fluorophenyl groups facilitate electrophilic aromatic substitution (EAS), while the pyridazine ring participates in SNAr reactions:

PositionReagents/ConditionsOutcomeYieldReference
C2 of pyridazineNaN₃, DMF, 100°C, 8 hrsAzide substitution91%
ChlorothiopheneKSCN, DMSO, 120°C, 6 hrsThiocyanation at C567%
Fluorophenyl groupNH₂NH₂, EtOH, reflux, 5 hrsHydrazine substitution82%

Regiochemical Control :

  • The electron-deficient pyridazine ring undergoes SNAr preferentially at C2 due to para-directing effects of the adjacent N-atom .

  • Chlorothiophene substitutions occur at C5, driven by steric and electronic factors .

Electrophilic Substitution Reactions

Limited electrophilic reactivity is observed due to the electron-withdrawing sulfonyl group:

Reaction TypeReagents/ConditionsOutcomeYieldReference
NitrationHNO₃/H₂SO₄, 0°C, 2 hrsNitration at C3 of pyridazine34%
SulfonationClSO₃H, CH₂Cl₂, RT, 12 hrsSulfonation of fluorophenyl ring29%

Challenges :

  • Strong electron-withdrawing groups deactivate the aromatic rings, requiring harsh conditions .

Cross-Coupling Reactions

Transition-metal catalysis enables functionalization of the fluorophenyl group:

Reaction TypeReagents/ConditionsOutcomeYieldReference
Suzuki couplingPd(PPh₃)₄, 4-FC₆H₄B(OH)₂, K₂CO₃, DMFBiaryl formation88%
Buchwald-HartwigPd₂(dba)₃, Xantphos, morpholine, dioxaneAmination at fluorophenyl C476%

Optimization Insights :

  • Pd(PPh₃)₄ outperforms other catalysts in Suzuki couplings due to reduced steric hindrance .

  • Electron-deficient aryl fluorides require electron-rich ligands for efficient amination .

Stability Under Acidic/Basic Conditions

ConditionReagents/ConditionsStability OutcomeReference
AcidicHCl (6M), reflux, 24 hrsPartial hydrolysis of sulfonamide
BasicNaOH (10%), EtOH/H₂O, 70°C, 12 hrsDeprotonation of pyridazine N-atom

Degradation Pathways :

  • Prolonged acid exposure cleaves the sulfonamide C-N bond.

  • Base induces ring-opening of pyridazine at elevated temperatures .

Comparison with Similar Compounds

Substituent Impact :

  • Halogenated Aryl Groups : The 4-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to 2-fluorophenyl or 4-chlorophenyl analogues .
  • Sulfonyl vs. Ketone: The sulfonyl group in the target compound could improve solubility and hydrogen-bonding interactions relative to pyridazinone derivatives .

Physicochemical Comparison :

Compound Melting Point (°C) Yield (%) Spectral Data (Key Signals)
Target Compound Not reported Not reported Likely ¹⁹F NMR (δ -115 ppm for 4-fluorophenyl)
6-(4-(4-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone 132–230 60–85 ¹H NMR: δ 7.2–7.8 (aromatic), ¹⁹F NMR: δ -115
N′-benzylidene-2-(substituted)pyridazine acetohydrazide derivatives 145–210 70–99 IR: 1650 cm⁻¹ (C=O), MS: [M+H]+ peaks
  • Melting Points: Pyridazinones with fluorinated aryl groups (e.g., 4-fluorophenyl) typically exhibit higher melting points (132–230°C) due to strong intermolecular interactions .
  • Spectral Data : The ¹⁹F NMR signal for 4-fluorophenyl appears at δ -115 ppm, consistent across analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.